molecular formula C7F8O B14356183 2,3,4,5,6,6,7,7-Octafluorocyclohepta-2,4-dien-1-one CAS No. 92406-76-3

2,3,4,5,6,6,7,7-Octafluorocyclohepta-2,4-dien-1-one

Cat. No.: B14356183
CAS No.: 92406-76-3
M. Wt: 252.06 g/mol
InChI Key: CVSVUXIGUYWKGD-UHFFFAOYSA-N
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Description

2,3,4,5,6,6,7,7-Octafluorocyclohepta-2,4-dien-1-one is a fluorinated organic compound characterized by its unique structure and properties. This compound is part of the cycloheptadienone family, where multiple fluorine atoms are substituted on the cycloheptadienone ring. The presence of fluorine atoms imparts distinct chemical and physical properties, making it an interesting subject for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6,6,7,7-Octafluorocyclohepta-2,4-dien-1-one typically involves the fluorination of cycloheptadienone derivatives. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the highly reactive fluorinating agents safely. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6,6,7,7-Octafluorocyclohepta-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or ketones.

    Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include fluorinated alcohols, amines, and thiols, depending on the specific reagents and conditions used.

Scientific Research Applications

2,3,4,5,6,6,7,7-Octafluorocyclohepta-2,4-dien-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex fluorinated organic molecules.

    Biology: Investigated for its potential as a bioactive compound due to its unique fluorinated structure.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism by which 2,3,4,5,6,6,7,7-Octafluorocyclohepta-2,4-dien-1-one exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5,6,6,7,7-Octafluorocyclohepta-2,4-dien-1-one stands out due to its specific arrangement of fluorine atoms on the cycloheptadienone ring, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and specific biological interactions.

Properties

CAS No.

92406-76-3

Molecular Formula

C7F8O

Molecular Weight

252.06 g/mol

IUPAC Name

2,3,4,5,6,6,7,7-octafluorocyclohepta-2,4-dien-1-one

InChI

InChI=1S/C7F8O/c8-1-2(9)4(11)6(12,13)7(14,15)5(16)3(1)10

InChI Key

CVSVUXIGUYWKGD-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=O)C(C(C(=C1F)F)(F)F)(F)F)F)F

Origin of Product

United States

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